Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-
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Overview
Description
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]- is a complex organic compound with a unique structure that includes both sulfonyl and hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]- typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxyphenylamine with ethylene oxide to introduce the hydroxyethyl group. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group, followed by acylation with acetic anhydride to form the final acetamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]- exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyethyl and sulfonyl groups play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-: Similar structure but lacks the sulfonyl and methoxy groups.
N-Acetylethanolamine: Contains a hydroxyethyl group but differs in the overall structure.
2-Acetamidoethanol: Similar to N-(2-hydroxyethyl)acetamide but with different functional groups.
Uniqueness
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]- is unique due to the presence of both sulfonyl and methoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
67674-20-8 |
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Molecular Formula |
C12H17NO6S |
Molecular Weight |
303.33 g/mol |
IUPAC Name |
N-[5-(2-hydroxyethylsulfonyl)-2,4-dimethoxyphenyl]acetamide |
InChI |
InChI=1S/C12H17NO6S/c1-8(15)13-9-6-12(20(16,17)5-4-14)11(19-3)7-10(9)18-2/h6-7,14H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
ATBMYJLQRLENFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)OC)S(=O)(=O)CCO |
Origin of Product |
United States |
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